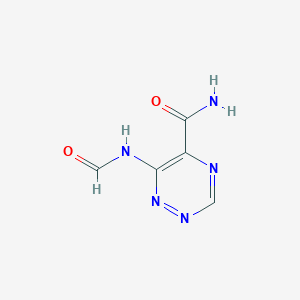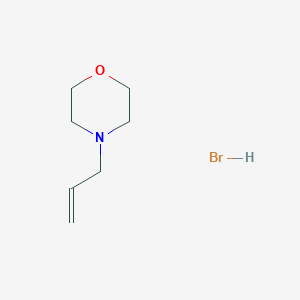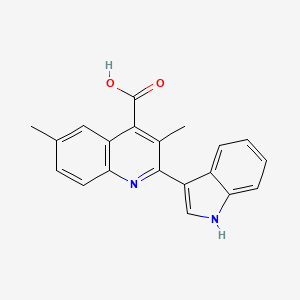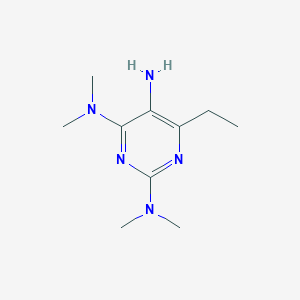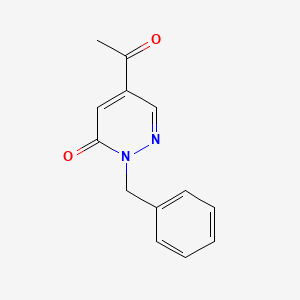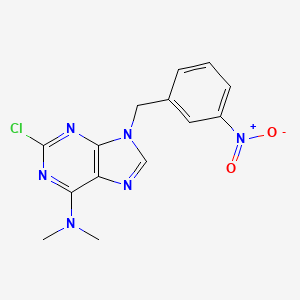
8-(2-Hydroxypropan-2-yl)adenosine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “((2R,3S,4R,5R)-5-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine base: The purine base is synthesized through a series of reactions involving the condensation of formamide and other intermediates.
Attachment of the sugar moiety: The sugar moiety, in this case, a ribose derivative, is attached to the purine base through a glycosidic bond.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group on the sugar moiety to form the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, and typically involves:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Such as crystallization, chromatography, and recrystallization to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form different amines.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a model compound for nucleotide interactions.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:
Inhibit enzyme activity: By binding to the active site or allosteric sites.
Modulate receptor function: By acting as an agonist or antagonist.
Alter cellular pathways: By influencing signal transduction pathways or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide that plays a central role in energy transfer within cells.
Guanosine monophosphate (GMP): Another nucleotide involved in various cellular processes.
Cytidine monophosphate (CMP): A nucleotide that is a component of RNA.
Uniqueness
The uniqueness of “((2R,3S,4R,5R)-5-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35927-35-6 |
|---|---|
Molekularformel |
C13H20N5O8P |
Molekulargewicht |
405.30 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[6-amino-8-(2-hydroxypropan-2-yl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H20N5O8P/c1-13(2,21)12-17-6-9(14)15-4-16-10(6)18(12)11-8(20)7(19)5(26-11)3-25-27(22,23)24/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,14,15,16)(H2,22,23,24)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
QQEAKZPMKJLCJO-IOSLPCCCSA-N |
Isomerische SMILES |
CC(C)(C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)O |
Kanonische SMILES |
CC(C)(C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
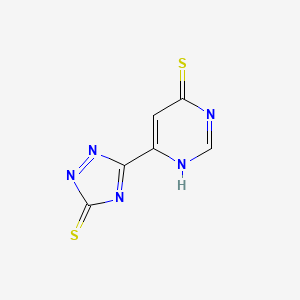
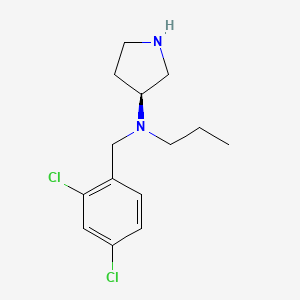
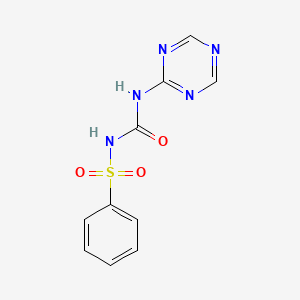
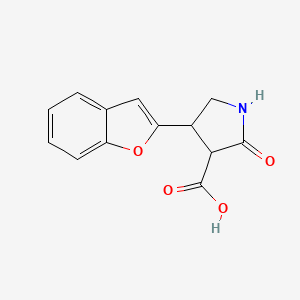
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
